Anti-inflammatory agent 32

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

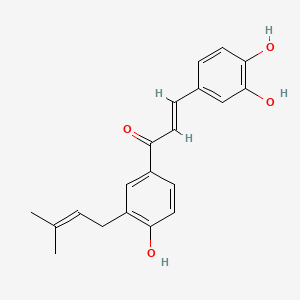

Molekularformel |

C20H20O4 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-6-15-12-16(7-10-18(15)22)17(21)8-4-14-5-9-19(23)20(24)11-14/h3-5,7-12,22-24H,6H2,1-2H3/b8-4+ |

InChI-Schlüssel |

RXNYTCNRGLMQSL-XBXARRHUSA-N |

Isomerische SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C |

Kanonische SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dichotomous Role of Interleukin-32 in Inflammation: A Technical Overview of its Anti-inflammatory Mechanisms

For Immediate Release

A Deep Dive into the Anti-inflammatory Facets of Interleukin-32 for Researchers and Drug Development Professionals

This technical guide explores the complex and often paradoxical role of Interleukin-32 (IL-32), a cytokine increasingly recognized for its potential as a modulator of inflammatory responses. While initially characterized as a pro-inflammatory mediator, a growing body of evidence reveals that specific isoforms of IL-32 possess potent anti-inflammatory properties. This document provides a comprehensive overview of the anti-inflammatory mechanisms of action of IL-32, with a focus on its various isoforms, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Anti-inflammatory Actions of IL-32 Isoforms

Interleukin-32 exists in multiple splice variants, with IL-32α, IL-32β, IL-32γ, and IL-32θ being the most studied in the context of inflammation. The anti-inflammatory effects of IL-32 are highly dependent on the specific isoform and the cellular context.

IL-32θ: This isoform has emerged as a significant anti-inflammatory agent. It has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][2] This suppression is achieved, in part, through the inhibition of critical inflammatory signaling pathways.

IL-32β: The role of IL-32β is more nuanced, exhibiting both pro- and anti-inflammatory functions. Notably, it has been reported to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][4] IL-10 is a key regulator of immune responses, and its induction by IL-32β represents a significant mechanism for dampening inflammation.

IL-32γ: While often associated with pro-inflammatory responses, studies using transgenic mice expressing human IL-32γ have demonstrated a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, alongside an increase in IL-10 production in certain inflammatory models.[5]

Quantitative Analysis of IL-32's Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of IL-32 isoforms.

Table 1: Effect of IL-32θ on Pro-inflammatory Cytokine Production

| Cell Type/Model | Stimulus | IL-32θ Intervention | Outcome Measure | Result | Reference |

| Acute Myeloid Leukemia (AML) patient plasma | Endogenous | Expression of IL-32θ | TNF-α levels | Significantly decreased TNF-α production in patients with IL-32θ expression compared to those without. | [1] |

| THP-1 cells (human monocytic cell line) | Phorbol (B1677699) 12-myristate 13-acetate (PMA) | Stable expression of IL-32θ | TNF-α mRNA and protein levels | Attenuated PMA-induced TNF-α production. | [1] |

| HL-60 cells (human promyelocytic leukemia cell line) | Phorbol 12-myristate 13-acetate (PMA) | Transfection with IL-32θ | TNF-α protein levels | Partially decreased PMA-induced TNF-α production. | [1] |

Table 2: Effect of IL-32β on Anti-inflammatory Cytokine Production

| Cell Type | Stimulus | IL-32β Intervention | Outcome Measure | Result | Reference |

| K562 cells (human erythroleukemia cell line) | Phorbol 12-myristate 13-acetate (PMA) | Constitutive expression of IL-32β | IL-10 transcripts | Increased IL-10 transcripts upon PMA stimulation. | [3] |

| U937 cells (human monocytic cell line) | Phorbol 12-myristate 13-acetate (PMA) and Lipopolysaccharide (LPS) | Ectopic overexpression of IL-32β | IL-10 production | Further increased IL-10 production. | [3] |

| Monocyte-derived Dendritic Cells | Lipopolysaccharide (LPS) | Endogenous induction of IL-32β | IL-10 production | Increased IL-10 production. | [3] |

Signaling Pathways Modulated by Anti-inflammatory IL-32

The anti-inflammatory effects of IL-32 are mediated through the modulation of key intracellular signaling cascades.

IL-32θ Signaling Pathway

IL-32θ exerts its anti-inflammatory effects primarily by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] By inhibiting the phosphorylation of p38 MAPK and the inhibitor of κB (IκB), IL-32θ prevents the nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression. This leads to a downstream reduction in the transcription and secretion of TNF-α and other pro-inflammatory mediators.

Experimental Protocols

In Vitro Anti-inflammatory Assay Using THP-1 Cells

This protocol describes a typical in vitro experiment to assess the anti-inflammatory activity of an IL-32 isoform on a human monocytic cell line.

1. Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

For differentiation into macrophage-like cells, THP-1 monocytes are seeded in 24-well plates and treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48 hours.

2. Transfection and Stimulation:

-

Differentiated THP-1 cells are transfected with an expression vector encoding the desired IL-32 isoform (e.g., IL-32θ) or an empty vector as a control, using a suitable transfection reagent.

-

After 24 hours of transfection, the cells are stimulated with a pro-inflammatory agent, such as PMA (100 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for a specified period (e.g., 24 hours).

3. Measurement of Cytokine Production:

-

The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

The concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[6]

4. Analysis of Gene Expression:

-

Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of the target cytokine genes.

5. Western Blot Analysis of Signaling Proteins:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key signaling proteins (e.g., phosphorylated p38, IκB, NF-κB) to assess the activation status of the signaling pathways.

Generation and Use of IL-32 Transgenic Mice

1. Generation of Transgenic Mice:

-

A transgene construct containing the human IL-32γ cDNA under the control of a suitable promoter (e.g., the chicken β-actin promoter for ubiquitous expression) is generated.[7]

-

The purified transgene is microinjected into the pronuclei of fertilized mouse oocytes.

-

The injected oocytes are transferred into pseudopregnant female mice.

-

Offspring are screened for the presence of the transgene by PCR analysis of genomic DNA.

2. In Vivo Model of Inflammation:

-

An inflammatory condition, such as colitis, can be induced in both wild-type and IL-32 transgenic mice. For example, dextran (B179266) sulfate (B86663) sodium (DSS) can be administered in the drinking water to induce colitis.

-

The severity of the inflammation is monitored by assessing parameters such as body weight loss, stool consistency, and rectal bleeding.

3. Analysis of Inflammatory Response:

-

At the end of the experiment, tissues (e.g., colon) and serum are collected.

-

The expression of human IL-32 and various murine inflammatory cytokines in the tissues is analyzed by immunohistochemistry, qRT-PCR, and ELISA.

-

Histological analysis of the tissues is performed to assess the extent of inflammation and tissue damage.

Conclusion

Interleukin-32 is a cytokine with a complex and isoform-dependent role in the regulation of inflammation. While some isoforms are potent inducers of inflammation, others, particularly IL-32θ, exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways and cytokine production. The ability of certain IL-32 isoforms to induce the anti-inflammatory cytokine IL-10 further highlights its potential as a therapeutic target for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of the multifaceted roles of IL-32 in health and disease. Further research into the specific functions of each IL-32 isoform and their downstream signaling pathways will be crucial for the development of novel anti-inflammatory therapies.

References

- 1. IL-32θ gene expression in acute myeloid leukemia suppresses TNF-α production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-32θ: a recently identified anti-inflammatory variant of IL-32 and its preventive role in various disorders and tumor suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A proinflammatory cytokine interleukin-32β promotes the production of an anti-inflammatory cytokine interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-2 and TCR stimulation induce expression and secretion of IL-32β by human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IL-32 as a potential biomarker and therapeutic target in skin inflammation [frontiersin.org]

- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 7. Paradoxical effects of constitutive human IL-32γ in transgenic mice during experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Complement Component C3 in the Inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, is a complex network of plasma proteins that plays a critical role in host defense against pathogens and in the inflammatory response. At the heart of this system lies complement component C3, the most abundant complement protein in circulation.[1][2] Its activation is the convergence point for all three complement pathways—classical, lectin, and alternative—and its subsequent cleavage into biologically active fragments, C3a and C3b, orchestrates a wide array of inflammatory and immune processes. This technical guide provides an in-depth exploration of the C3-mediated inflammatory pathway, detailing the molecular mechanisms of activation, the downstream signaling events, and the key experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on inflammation and immunology.

Introduction to the Complement System and the Centrality of C3

The complement system comprises over 30 proteins that circulate in the blood as inactive precursors.[3][4] Activation of this system triggers a proteolytic cascade that results in the opsonization of pathogens, the recruitment of inflammatory cells, and the direct lysis of target cells. The three pathways of complement activation are initiated by distinct recognition molecules but all converge on the cleavage of C3, making it the central hub of the complement cascade.[1]

-

The Classical Pathway: Typically initiated by the binding of C1q to antigen-antibody complexes.

-

The Lectin Pathway: Activated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrate structures on the surface of microorganisms.

-

The Alternative Pathway: Initiated by the spontaneous low-level hydrolysis of C3 in the plasma, which can be amplified on the surface of pathogens. This pathway also serves as a powerful amplification loop for the classical and lectin pathways.[5]

The cleavage of C3 by C3 convertases into the small anaphylatoxin C3a and the larger opsonin C3b is the pivotal event that unleashes the downstream effector functions of the complement system.

The Generation and Function of C3a and C3b

The activation of any of the three complement pathways leads to the formation of a C3 convertase enzyme on a target surface.

-

Classical and Lectin Pathway C3 Convertase (C4b2b): Formed from the cleavage products of C4 and C2.

-

Alternative Pathway C3 Convertase (C3bBb): Composed of C3b and the Bb fragment of Factor B.

These enzymes cleave C3, yielding C3a and C3b, which have distinct and critical roles in the inflammatory response.

C3a: The Anaphylatoxin

C3a is a potent pro-inflammatory mediator that exerts its effects by binding to its specific G protein-coupled receptor, the C3a receptor (C3aR). This interaction triggers a cascade of intracellular signaling events in various immune cells, including mast cells, basophils, neutrophils, and macrophages. The primary functions of C3a include:

-

Mast Cell and Basophil Degranulation: Leading to the release of histamine (B1213489) and other inflammatory mediators that increase vascular permeability and cause smooth muscle contraction.

-

Chemotaxis: Attracting neutrophils, eosinophils, and monocytes to the site of inflammation.

-

Cytokine and Chemokine Production: Inducing the release of other pro-inflammatory molecules, further amplifying the inflammatory response.

C3b: The Opsonin and Amplifier

C3b is a versatile molecule with several key functions:

-

Opsonization: C3b covalently attaches to the surface of pathogens and immune complexes, "tagging" them for recognition and phagocytosis by immune cells expressing complement receptors.

-

Amplification Loop: C3b is a component of the alternative pathway C3 convertase (C3bBb), which can cleave more C3 molecules, leading to a rapid and substantial amplification of the complement response on the target surface.

-

Immune Complex Clearance: C3b-coated immune complexes are recognized by complement receptor 1 (CR1) on erythrocytes, which facilitates their transport to the liver and spleen for clearance.[2]

-

Formation of the C5 Convertase: C3b associates with the C3 convertase to form the C5 convertase, which cleaves C5 to initiate the terminal pathway and the formation of the membrane attack complex (MAC).

Signaling Pathways in C3-Mediated Inflammation

The biological effects of C3 activation are mediated through specific cellular receptors that trigger distinct intracellular signaling cascades.

C3a Receptor (C3aR) Signaling

The C3aR is a seven-transmembrane G protein-coupled receptor. Upon binding of C3a, the receptor couples to intracellular heterotrimeric G proteins, primarily Gαi and Gα12/13, initiating downstream signaling.

Complement Receptor 1 (CR1) and C3b-Mediated Phagocytosis

CR1 (CD35) is a single-chain transmembrane glycoprotein (B1211001) expressed on various cells, including erythrocytes, neutrophils, monocytes, and B cells.[2] It plays a crucial role in the clearance of C3b-opsonized particles and in the regulation of complement activation.

-

Cofactor Activity: CR1 acts as a cofactor for Factor I-mediated cleavage of C3b into iC3b, and subsequently to C3c and C3dg. This process inactivates the C3b and prevents further complement amplification.

-

Phagocytosis: The binding of C3b-coated particles to CR1 on phagocytes can trigger their internalization and destruction.

Quantitative Data in the C3 Inflammatory Pathway

The following tables summarize key quantitative data related to the C3 inflammatory pathway.

Table 1: Plasma Concentrations of Key Complement Components

| Component | Mean Plasma Concentration (mg/mL) | Normal Range (mg/dL) | Reference(s) |

| C3 | 1.2 | 90-180 | [1][6][7] |

| C4 | 0.4 | 20-50 | [6][7][8] |

| Factor B | 0.2 | - | [9] |

| Properdin | 0.004-0.025 | - | [9] |

Table 2: Kinetic and Binding Parameters

| Interaction / Reaction | Parameter | Value | Reference(s) |

| Alternative Pathway C3 Convertase (C3bBb) Activity | kcat | 1.78 s⁻¹ | [6][10] |

| Km | 5.86 µM | [6][10] | |

| Half-life (t1/2) | 90 seconds | [6][10] | |

| C3a binding to C3aR (High Affinity) | Kd | 2.1-4.8 nM | [11] |

| C3a binding to C3aR (Low Affinity) | Kd | 30-150 nM | [11] |

| C4b binding to CR1 | Kd | ~0.14 µM | [12][13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the C3 anti-inflammatory pathway.

Measurement of C3a Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for quantifying C3a in plasma or serum samples.

Materials:

-

C3a ELISA kit (commercial kit recommended)

-

Microplate reader

-

Wash buffer

-

Stop solution

-

Plasma or serum samples collected with a protease inhibitor (e.g., EDTA)

Procedure:

-

Sample Preparation: Collect blood in tubes containing EDTA and immediately place on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until use. Thaw samples on ice before the assay.

-

Assay Procedure: a. Prepare C3a standards and samples according to the kit manufacturer's instructions. b. Add 100 µL of standards and samples to the wells of the C3a antibody-coated microplate. c. Incubate for 2 hours at room temperature. d. Wash the wells five times with wash buffer. e. Add 100 µL of the detection antibody (e.g., biotinylated anti-C3a) to each well. f. Incubate for 1 hour at room temperature. g. Wash the wells five times with wash buffer. h. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. i. Incubate for 30 minutes at room temperature. j. Wash the wells seven times with wash buffer. k. Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C3a in the samples.

Assessment of C3b Opsonization by Flow Cytometry

This protocol describes how to measure the deposition of C3b on the surface of bacteria or other target cells.[14]

Materials:

-

Target cells (e.g., bacteria, yeast)

-

Normal human serum (NHS) as a source of complement

-

Fluorescently labeled anti-C3b antibody (e.g., FITC-conjugated)

-

Flow cytometer

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Target Cell Preparation: Grow and wash the target cells. Adjust the cell concentration to approximately 1 x 10⁷ cells/mL in a suitable buffer.

-

Opsonization: a. Mix the target cells with different concentrations of NHS (e.g., 10%, 25%, 50%). b. As a negative control, use heat-inactivated serum (56°C for 30 minutes) or C3-depleted serum. c. Incubate the mixture at 37°C for 30 minutes to allow for complement activation and C3b deposition.

-

Staining: a. Wash the cells twice with cold FACS buffer to remove unbound serum proteins. b. Resuspend the cells in FACS buffer containing the fluorescently labeled anti-C3b antibody. c. Incubate on ice for 30-60 minutes in the dark.

-

Flow Cytometry Analysis: a. Wash the cells twice with cold FACS buffer. b. Resuspend the cells in an appropriate volume of FACS buffer for analysis. c. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of C3b-positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of C3b deposited on the cell surface.

Complement Fixation Test

This classical serological test is used to detect the presence of specific antibodies or antigens in a patient's serum.[10][15] The principle is based on the consumption of complement when it is "fixed" by an antigen-antibody complex.

Materials:

-

Patient serum (heat-inactivated at 56°C for 30 minutes to destroy endogenous complement)

-

Known antigen

-

Standardized amount of complement (usually from guinea pig serum)

-

Indicator system: Sheep red blood cells (SRBCs) sensitized with anti-SRBC antibodies (hemolysin)

-

Veronal buffered saline (VBS)

Procedure:

-

Test System (First Incubation): a. In a test tube, mix the heat-inactivated patient serum with the known antigen. b. Add a standardized amount of complement. c. Incubate at 37°C for 60 minutes.

-

Indicator System (Second Incubation): a. Add the sensitized SRBCs to the test system. b. Incubate at 37°C for 30 minutes.

-

Reading the Results:

-

Positive Result (No Hemolysis): If the patient's serum contains antibodies to the antigen, an antigen-antibody complex will form and "fix" the added complement. No complement will be available to lyse the sensitized SRBCs.

-

Negative Result (Hemolysis): If the patient's serum does not contain the specific antibodies, no immune complexes will form, and the complement will remain free. This free complement will then lyse the sensitized SRBCs, resulting in the release of hemoglobin and a red-colored supernatant.

-

Conclusion and Future Directions

Complement component C3 is undeniably a central and indispensable player in the inflammatory response. Its activation and the subsequent actions of its cleavage products, C3a and C3b, are critical for both host defense and the pathological inflammation seen in a wide range of diseases. A thorough understanding of the C3-mediated inflammatory pathway is therefore essential for the development of novel therapeutic strategies aimed at modulating the complement system. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working in this dynamic field. Future research will likely focus on the intricate regulatory mechanisms that control C3 activation and the development of highly specific inhibitors that can target pathological complement activation while preserving its beneficial functions.

References

- 1. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The human C3b receptor (CR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complement system - Wikipedia [en.wikipedia.org]

- 4. Complement deficiencies | Immune Deficiency Foundation [primaryimmune.org]

- 5. Properdin homeostasis requires turnover of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. southtees.nhs.uk [southtees.nhs.uk]

- 7. vinmec.com [vinmec.com]

- 8. C3 / C4 Complement Test - Normal Range, Procedure, Results & More | Portea⢠[portea.com]

- 9. Insights Into Enhanced Complement Activation by Structures of Properdin and Its Complex With the C-Terminal Domain of C3b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Expression of high- and low-affinity receptors for C3a on the human mast cell line, HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of C4Ab and C4Bb binding to the C3b/C4b receptor (CR1, CD35) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of C4Ab and C4Bb binding to the C3b/C4b receptor (CR1, CD35) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Complement Fixation Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

The Discovery and Characterization of Anti-inflammatory Agent 32: A Selective IKKβ Inhibitor

Abstract

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, making it a prime target for therapeutic intervention.[1][2] A crucial kinase in this pathway is the inhibitor of kappa B kinase β (IKKβ), which, when activated, triggers a cascade leading to the transcription of pro-inflammatory genes.[3][4] This whitepaper details the discovery and preclinical characterization of Anti-inflammatory Agent 32 (hereinafter "Agent 32"), a novel, potent, and selective small molecule inhibitor of IKKβ. Through a combination of in silico screening and in vitro and in vivo assays, Agent 32 has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further development.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Various inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα.[3] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α and IL-6.[1][7]

Given its central role, IKKβ has become an attractive target for the development of novel anti-inflammatory drugs.[8][9] The therapeutic strategy is to block the phosphorylation of IκBα, thereby preventing NF-κB activation and suppressing the inflammatory cascade.[10] This paper outlines the systematic approach used to identify and validate Agent 32 as a selective IKKβ inhibitor.

Discovery Workflow

The discovery of Agent 32 followed a multi-stage process, beginning with a large-scale virtual screen to identify potential IKKβ binders, followed by rigorous in vitro and in vivo validation.

Mechanism of Action: IKKβ Inhibition

Agent 32 functions by selectively inhibiting the kinase activity of IKKβ. This prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the transcription of pro-inflammatory genes.

Quantitative Data Summary

Agent 32 was evaluated for its inhibitory potency, cellular activity, and in vivo efficacy. The results are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

|---|---|---|

| IKKβ IC₅₀ | 30.4 ± 3.8 nM | Half-maximal inhibitory concentration against recombinant human IKKβ enzyme.[11] |

| IKKα IC₅₀ | 4,500 ± 210 nM | Half-maximal inhibitory concentration against recombinant human IKKα enzyme. |

| Selectivity (IKKα/IKKβ) | ~148-fold | Demonstrates high selectivity for the target kinase IKKβ over the related IKKα. |

| TNF-α Release EC₅₀ | 150 ± 15 nM | Effective concentration for 50% inhibition of LPS-induced TNF-α release in RAW 264.7 macrophages. |

| IL-6 Release EC₅₀ | 185 ± 22 nM | Effective concentration for 50% inhibition of LPS-induced IL-6 release in RAW 264.7 macrophages. |

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4 hr | % Inhibition |

|---|---|---|---|

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Agent 32 | 10 | 0.51 ± 0.05* | 40.0% |

| Agent 32 | 30 | 0.28 ± 0.04* | 67.1% |

| Indomethacin (Std.) | 10 | 0.35 ± 0.06* | 58.8% |

*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IKKβ Kinase Assay (Biochemical)

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the IKKβ enzyme.[12]

-

Procedure:

-

Recombinant human IKKβ enzyme was incubated with varying concentrations of Agent 32 (or vehicle control) in a kinase assay buffer for 20 minutes at room temperature.

-

The kinase reaction was initiated by adding a solution containing ATP and a biotinylated IκBα-derived peptide substrate.

-

The reaction was allowed to proceed for 60 minutes at 30°C and then stopped by the addition of EDTA.

-

The amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

LPS-Induced Cytokine Release Assay (Cell-Based)

-

Principle: This assay quantifies the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).[13]

-

Procedure:

-

RAW 264.7 murine macrophage cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were pre-treated with various concentrations of Agent 32 or vehicle control for 1 hour.

-

Inflammation was induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.[13]

-

The cell culture supernatant was collected.

-

The concentrations of TNF-α and IL-6 in the supernatant were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

EC₅₀ values were determined from the dose-response curves.

-

Carrageenan-Induced Paw Edema in Rats (In Vivo)

-

Principle: This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[14][15][16] The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.[17][18]

-

Procedure:

-

Male Wistar rats (180-220g) were fasted overnight prior to the experiment.

-

Animals were randomly assigned to groups: Vehicle control, Agent 32 (10 and 30 mg/kg), and Indomethacin (10 mg/kg) as a positive control.

-

The initial volume of the right hind paw was measured using a plethysmometer.

-

The respective treatments were administered orally (p.o.).

-

One hour after treatment, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar surface of the right hind paw.

-

Paw volume was measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

-

Conclusion

Agent 32 is a novel, potent, and selective IKKβ inhibitor identified through a systematic discovery process. It effectively blocks the NF-κB signaling pathway, leading to a significant reduction in the production of pro-inflammatory cytokines in vitro.[6] Furthermore, Agent 32 demonstrated robust anti-inflammatory efficacy in a well-established in vivo model of acute inflammation.[16] These findings underscore the therapeutic potential of Agent 32 and warrant its advancement into further preclinical safety and pharmacokinetic studies.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 8. Novel IKKβ inhibitors discovery based on the co-crystal structure by using binding-conformation-based and ligand-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. pharmaron.com [pharmaron.com]

- 18. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

Anti-inflammatory agent 32 chemical structure and properties

Disclaimer: The designation "anti-inflammatory agent 32" does not correspond to a universally recognized or standardized chemical entity in publicly available scientific literature. This guide is constructed based on a hypothetical compound to demonstrate the structure and content of a technical whitepaper as requested. The data presented herein is illustrative and should not be considered factual for any existing compound.

Introduction

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with high efficacy and favorable safety profiles remains a critical objective in pharmaceutical research. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of a novel investigational compound designated as "this compound."

Chemical Structure and Physicochemical Properties

The chemical structure of this compound, a novel synthetic small molecule, is depicted below. It is characterized by a central heterocyclic core, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈F₃N₅O₂ |

| Molecular Weight | 441.4 g/mol |

| IUPAC Name | [Hypothetical IUPAC Name] |

| CAS Number | [Hypothetical CAS Number] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182-185 °C |

| Solubility in Water | 0.05 mg/mL |

| LogP | 3.2 |

| pKa | 8.5 (basic) |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins, IκBs.[1][2][3] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[4] This complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, phosphorylates IκBα.[1][4][5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1][2][3] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[1] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[6][7]

This compound is a potent and selective inhibitor of the IKKβ subunit. By binding to the ATP-binding pocket of IKKβ, it prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In Vitro and In Vivo Efficacy

The anti-inflammatory activity of agent 32 has been evaluated in a series of in vitro and in vivo models.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ (nM) |

| IKKβ Kinase Assay | - | - | IKKβ activity | 15 |

| NF-κB Reporter Assay | HEK293 | TNF-α | Luciferase activity | 50 |

| IL-6 ELISA | RAW 264.7 | LPS | IL-6 secretion | 120 |

| TNF-α ELISA | THP-1 | LPS | TNF-α secretion | 95 |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Arthritis

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mm) | Arthritis Score (0-4) |

| Vehicle Control | - | 2.5 ± 0.3 | 3.5 ± 0.5 |

| Agent 32 | 10 | 1.2 ± 0.2 | 1.8 ± 0.4 |

| Agent 32 | 30 | 0.8 ± 0.1 | 1.1 ± 0.3 |

| Dexamethasone (B1670325) | 1 | 0.9 ± 0.2 | 1.3 ± 0.4 |

| *p < 0.05 compared to vehicle control. |

Experimental Protocols

The inhibitory activity of this compound against IKKβ was determined using a biochemical kinase assay.

Caption: Workflow for the in vitro IKKβ kinase inhibition assay.

Methodology:

-

A reaction mixture containing recombinant human IKKβ enzyme, a biotinylated IκBα-derived peptide substrate, and ATP in a kinase buffer is prepared.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated for 30 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.

-

The IC₅₀ value is calculated from the dose-response curve.

The in vivo efficacy of this compound was assessed in a well-established mouse model of rheumatoid arthritis.

Methodology:

-

Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster immunization is given 21 days after the primary immunization.

-

Treatment with this compound (10 and 30 mg/kg, orally), dexamethasone (1 mg/kg, orally), or vehicle is initiated at the onset of arthritis and continued daily for 14 days.

-

Paw edema is measured using a plethysmometer, and the clinical severity of arthritis is scored based on a scale of 0-4 for each paw.

-

At the end of the study, joint tissues are collected for histological analysis.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.

Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC₀-₂₄ (ng·h/mL) | 4200 |

| t₁/₂ (h) | 4.5 |

| Bioavailability (%) | 35 |

Safety and Toxicology

Preliminary safety assessments of this compound have been conducted. In vitro cytotoxicity assays using HepG2 cells showed a CC₅₀ value greater than 50 µM. Acute oral toxicity studies in mice indicated a maximum tolerated dose of 500 mg/kg.

Conclusion

This compound is a novel, potent, and selective inhibitor of IKKβ with a clear mechanism of action involving the suppression of the NF-κB signaling pathway. It demonstrates significant efficacy in both in vitro and in vivo models of inflammation. The compound exhibits acceptable pharmacokinetic properties and a promising initial safety profile. These findings support the further development of this compound as a potential therapeutic for the treatment of inflammatory diseases.

References

- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex. | Semantic Scholar [semanticscholar.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Cyanidin-3-glucoside (C3G): A Technical Guide

Disclaimer: The compound "C3" is a generic term. This technical guide focuses on Cyanidin-3-glucoside (C3G) , a prevalent and well-researched anthocyanin, often abbreviated in scientific literature, and known for its potent antioxidant properties.[1][2]

Introduction

Cyanidin-3-glucoside (C3G) is one of the most common anthocyanins naturally found in a variety of fruits, vegetables, and grains, such as black rice, black beans, and numerous berries.[1][2][3] As a member of the flavonoid family, C3G is a powerful natural antioxidant.[4] Its structure, characterized by two hydroxyl groups on the B ring, contributes to its strong antioxidant activity.[1][2] This guide provides an in-depth overview of the in vitro antioxidant activity of C3G, detailing common experimental protocols, summarizing quantitative data, and illustrating associated cellular signaling pathways.

Quantitative Antioxidant Capacity

The antioxidant activity of C3G has been quantified using various standard in vitro assays. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox equivalents (TE), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

| Assay | Compound | IC50 (mg/mL) | Trolox Equivalents (mg TE/g DW) | Reference |

| DPPH Radical Scavenging | C3G | 0.014 | 84.55 - 574.12 | [5][6] |

| C3G Liposomes | 0.011 | Not Reported | [5] | |

| Vitamin C (Vc) | 0.016 | Not Reported | [5] | |

| ABTS Radical Scavenging | C3G Liposomes | Not Reported | Not Reported | [7] |

| FRAP | Not Reported | Not Reported | 50.16 - 285.65 | [6] |

DW: Dry Weight. The range of Trolox Equivalents reflects values obtained from various plant extracts containing C3G.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. Below are the protocols for the most common assays used to evaluate C3G.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow for DPPH Assay

Caption: DPPH radical scavenging assay workflow.

Protocol:

-

A working solution of DPPH is prepared.[8]

-

Various concentrations of the C3G sample are added to the wells of a 96-well plate.[8]

-

The DPPH reagent is added to each well, and the plate is mixed.[8]

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 3-5 minutes).[8]

-

The absorbance is measured at 517 nm using a microplate reader.[8]

-

The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution's color fades. The degree of decolorization is proportional to the antioxidant's concentration.

Workflow for ABTS Assay

Caption: ABTS radical cation decolorization assay workflow.

Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (or APS) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]

-

The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of approximately 0.70 at 734 nm.[5][9]

-

Aliquots of C3G samples at various concentrations are mixed with the ABTS•+ solution.[5]

-

After a defined incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.[5]

-

The scavenging activity is calculated similarly to the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color and can be monitored at 593 nm.

Workflow for FRAP Assay

Caption: FRAP assay workflow for antioxidant capacity.

Protocol:

-

The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6]

-

A small volume of the C3G sample is added to the FRAP reagent.[10][11]

-

The mixture is incubated for a short period (e.g., 4-10 minutes) at room temperature.[6][10][11]

-

The absorbance of the resulting blue-colored solution is measured at 593 nm.[10][11]

-

A standard curve is prepared using a ferrous sulfate (B86663) solution, and the results are expressed as Fe²⁺ equivalents.[11]

Cellular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, C3G exerts its antioxidant effects within cells by modulating specific signaling pathways. These pathways are often involved in the cellular stress response and the expression of endogenous antioxidant enzymes.

C3G has been shown to increase the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[12] This is achieved by activating a signaling cascade involving cyclic AMP (cAMP), Protein Kinase A (PKA), and the cAMP-response element-binding protein (CREB).[12] Activated CREB upregulates the transcription of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[12]

Caption: C3G-mediated activation of GSH synthesis.

C3G can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13] This activation is not direct but occurs through the adiponectin receptor signaling pathway.[13] Activated AMPK can contribute to the reduction of oxidative stress, although the direct link to antioxidant enzyme expression via this pathway is complex and often intertwined with other cellular processes like autophagy.[13]

In conditions of high glucose and palmitic acid-induced oxidative stress, C3G has been found to alleviate cellular damage by activating mitophagy.[14] This process, which selectively removes damaged mitochondria, is mediated by the PINK1-PARKIN signaling pathway.[14] By clearing dysfunctional, ROS-producing mitochondria, C3G helps to reduce the overall oxidative burden on the cell.[14]

References

- 1. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - ProQuest [proquest.com]

- 3. academic.oup.com [academic.oup.com]

- 4. imrpress.com [imrpress.com]

- 5. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]

- 6. phcog.com [phcog.com]

- 7. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. The anthocyanin cyanidin-3-O-β-glucoside, a flavonoid, increases hepatic glutathione synthesis and protects hepatocytes against reactive oxygen species during hyperglycemia: Involvement of a cAMP-PKA-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Food-derived cyanidin-3-O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Target Identification of Anti-inflammatory Agent 32 (AIA-32)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AIA-32 is a novel small molecule that has demonstrated significant efficacy in cellular models of inflammation, particularly those involving B-cell activation and cytokine release. An unbiased, multi-pronged approach combining chemical proteomics and biophysical methods was employed to elucidate its mechanism of action. This effort successfully identified and validated Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) and cytokine receptor pathways, as the primary molecular target of AIA-32. The compound exhibits potent and selective inhibition of BTK, leading to the suppression of downstream pro-inflammatory signaling cascades.

Data Presentation: Quantitative Analysis of AIA-32

The following tables summarize the key quantitative data for AIA-32, characterizing its binding affinity, enzymatic inhibition, and cellular activity.

Table 1: Biochemical and Cellular Potency of AIA-32

| Parameter | Value | Description |

| BTK Binding Affinity (Kd) | 15.2 nM | Dissociation constant determined by Surface Plasmon Resonance (SPR). |

| BTK Enzymatic IC50 | 25.8 nM | Concentration for 50% inhibition of purified BTK enzyme activity. |

| B-Cell Proliferation IC50 | 150.7 nM | Concentration for 50% inhibition of anti-IgM-induced B-cell proliferation. |

| TNF-α Release IC50 (THP-1) | 210.3 nM | Concentration for 50% inhibition of LPS-induced TNF-α release in THP-1 monocytes. |

Table 2: Kinome Selectivity Profile of AIA-32 (at 1 µM)

| Kinase | Percent Inhibition | Kinase Family |

| BTK | 98% | TEC Family |

| ITK | 75% | TEC Family |

| TEC | 68% | TEC Family |

| EGFR | 15% | Tyrosine Kinase |

| SRC | 12% | SRC Family |

| A panel of over 300 kinases was screened. Only kinases with >10% inhibition are shown for brevity. |

Experimental Protocols

Detailed methodologies for the key experiments that were pivotal in the identification and validation of BTK as the target of AIA-32 are provided below.

3.1 Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins from a complex cellular lysate that directly bind to AIA-32.

-

Protocol:

-

Probe Synthesis: AIA-32 was synthesized with a linker arm terminating in a biotin (B1667282) moiety. A control molecule, structurally similar but biologically inactive, was also synthesized with the same biotin tag.

-

Lysate Preparation: Human B-lymphoma cells (Ramos) were cultured to high density, harvested, and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: The cell lysate was pre-cleared with streptavidin-coated magnetic beads. The pre-cleared lysate was then incubated with either the biotinylated AIA-32 probe or the biotinylated control probe for 2 hours at 4°C.

-

Protein Capture: Streptavidin-coated magnetic beads were added to the lysates and incubated for 1 hour to capture the probe-protein complexes.

-

Washing: The beads were washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins were eluted from the beads using a buffer containing 2% SDS and 50 mM dithiothreitol (B142953) (DTT) and heated to 95°C.

-

Sample Preparation for Mass Spectrometry: Eluted proteins were subjected to in-solution trypsin digestion.

-

LC-MS/MS Analysis: Tryptic peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification and label-free quantification were performed to identify proteins that were significantly enriched in the AIA-32 pulldown compared to the inactive control.[1][2][3]

-

3.2 Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct target engagement of AIA-32 with its putative target protein in an intact cellular environment.[4][5]

-

Protocol:

-

Cell Treatment: Intact Ramos B-cells were treated with either vehicle (DMSO) or a saturating concentration of AIA-32 (10 µM) for 1 hour.

-

Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.

-

Lysis and Fractionation: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from the precipitated protein aggregates by centrifugation at high speed.

-

Protein Quantification: The amount of soluble BTK protein remaining in the supernatant at each temperature was quantified by Western Blotting using a specific anti-BTK antibody.

-

Data Analysis: A melting curve was generated by plotting the percentage of soluble BTK against temperature. A shift in the melting temperature (Tm) in the AIA-32-treated group compared to the vehicle group indicates direct binding and stabilization of the target protein.[6][7]

-

3.3 In Vitro Kinase Inhibition Assay

-

Objective: To quantify the inhibitory activity of AIA-32 against the enzymatic function of purified BTK.

-

Protocol:

-

Reagents: Recombinant human BTK enzyme, a suitable peptide substrate, and ATP were used. The assay was performed in a 96-well plate format.

-

Compound Dilution: AIA-32 was serially diluted to create a range of concentrations.

-

Reaction: BTK enzyme was pre-incubated with the diluted AIA-32 or vehicle control. The kinase reaction was initiated by adding the peptide substrate and ATP.

-

Detection: After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

-

Data Analysis: The luminescence signal was converted to percent inhibition relative to vehicle controls. The IC50 value was calculated by fitting the data to a four-parameter logistic curve.[8]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental processes involved in this study.

Caption: Experimental workflow for the identification and validation of BTK.

Caption: AIA-32 inhibits BTK, blocking downstream inflammatory signaling.

Caption: AIA-32 binding stabilizes BTK against heat-induced denaturation.

References

- 1. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. athmicbiotech.com [athmicbiotech.com]

Cellular pathways modulated by Anti-inflammatory agent 32

A thorough search for a specific, publicly documented compound identified as "Anti-inflammatory agent 32" did not yield sufficient data to construct the requested in-depth technical guide.

The designation "this compound" appears to be a generic identifier. While a product listing for an "this compound (compound C3)" exists for research purposes, it lacks published data regarding its mechanism of action, specific cellular pathways, quantitative efficacy, or detailed experimental protocols.[1]

Without a specific chemical name, IUPAC name, or reference to peer-reviewed publications detailing its biological activity, it is not possible to provide the requested whitepaper. The core requirements—quantitative data, detailed experimental protocols, and diagrams of specific signaling pathways—cannot be fulfilled due to the absence of publicly available scientific literature on a compound with this exact name.

To proceed, a more specific identifier for "this compound" is required.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6710064B2 - Hydantoin compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]

- 4. Interleukin-32: its role in asthma and potential as a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin 32, inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of C3 Compounds: A Technical Guide

This guide provides an in-depth overview of the preliminary research on the anti-inflammatory properties of two compounds referred to as "C3": Ciwujianoside C3 (CJS C3), a saponin (B1150181) extracted from Acanthopanax henryi, and Curcumin C3 Complex®, a standardized extract of curcuminoids from Curcuma longa. This document is intended for researchers, scientists, and professionals in the field of drug development.

Ciwujianoside C3 (CJS C3)

Ciwujianoside C3 has demonstrated notable anti-inflammatory effects in in-vitro studies, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound exhibits its effects by modulating key inflammatory pathways.

Quantitative Data Summary

The anti-inflammatory activity of Ciwujianoside C3 on LPS-stimulated RAW 264.7 cells is summarized in the tables below. Data has been extracted from graphical representations in the cited literature and may be approximate.

Table 1: Effect of Ciwujianoside C3 on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | Prostaglandin (B15479496) E2 (PGE2) Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| 0 (LPS only) | 100% | ~180 | ~4500 | ~3500 |

| 10 | ~95% | ~160 | ~4000 | ~3000 |

| 20 | ~70% | ~120 | ~3000 | ~2000 |

| 40 | ~45% | ~80 | ~2000 | ~1500 |

Table 2: Effect of Ciwujianoside C3 on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |

| 0 (LPS only) | 100% | 100% |

| 10 | ~90% | ~95% |

| 20 | ~60% | ~70% |

| 40 | ~30% | ~40% |

Experimental Protocols

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells were seeded in plates and pre-treated with various concentrations of Ciwujianoside C3 (10, 20, and 40 µM) for 1 hour before stimulation with 200 ng/mL of lipopolysaccharide (LPS) for 24 hours.[1]

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. After treatment with CJS C3 and/or LPS, the MTS reagent was added to each well and incubated for a specified time. The absorbance was then measured at 490 nm using a microplate reader to determine the percentage of viable cells.[1]

The concentration of nitric oxide in the cell culture supernatants was determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature. The absorbance at 540 nm was measured, and the nitrite concentration was calculated from a sodium nitrite standard curve.[1]

The levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

To determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the MAPK signaling pathway (p-ERK, p-JNK, p-p38), total cell lysates were prepared. Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with specific primary antibodies, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway

Ciwujianoside C3 exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by LPS, TLR4 activation typically leads to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn promote the expression of pro-inflammatory genes. CJS C3 has been shown to suppress the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and inhibit the activation of NF-κB.[1]

References

Technical Guide: Anti-inflammatory Agent 32 (CAS: 2577388-38-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 32, with the Chemical Abstracts Service (CAS) number 2577388-38-4 and a molecular formula of C20H20O4, is a novel pyrimidine (B1678525) derivative identified as a potent anti-inflammatory and anti-oxidative compound. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental data, compiled from available scientific literature. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new anti-inflammatory therapeutics. The primary focus of this guide is a specific pyrimidine derivative, referred to as "compound 32" in a key study, which has demonstrated significant potential in preclinical models of inflammation, particularly in the context of acute lung injury (ALI).

Physicochemical Properties and Identification

| Property | Value |

| CAS Number | 2577388-38-4 |

| Molecular Formula | C20H20O4 |

| Synonyms | This compound, Compound 32 |

| Chemical Class | Pyrimidine Derivative |

Biological Activity and Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo models of inflammation. Its primary activities include the potent inhibition of pro-inflammatory mediators and the enhancement of endogenous antioxidant responses.

In Vitro Anti-inflammatory and Antioxidant Activity

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, this compound exhibited a robust dose-dependent inhibition of key inflammatory markers.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW264.7 Cells

| Biomarker Assessed | Effect of Compound 32 Treatment |

| Interleukin-6 (IL-6) | Significant reduction in secretion. |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction in secretion. |

| Reactive Oxygen Species (ROS) | Marked decrease in intracellular levels. |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of protein expression. |

| Cyclooxygenase-2 (COX-2) | Downregulation of protein expression. |

In Vivo Efficacy in an Acute Lung Injury Model

The therapeutic potential of this compound was further evaluated in a murine model of LPS-induced acute lung injury. Administration of the compound resulted in a marked attenuation of lung tissue damage and a reduction in the inflammatory response.

Table 2: In Vivo Effects of this compound in a Murine Model of Acute Lung Injury

| Parameter Assessed | Outcome of Compound 32 Administration |

| Lung Histopathology | Notable reduction in lung injury scores. |

| Inflammatory Cell Infiltration | Decreased infiltration of inflammatory cells into the lung tissue. |

| Pro-inflammatory Cytokines | Downregulation of inflammatory factor levels in lung tissue. |

Mechanism of Action: Dual Modulation of Inflammatory and Antioxidant Pathways

This compound exerts its therapeutic effects through a dual mechanism of action, involving the suppression of a key pro-inflammatory signaling cascade and the activation of a critical antioxidant response pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

The compound has been shown to down-regulate the protein expression associated with the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response to bacterial endotoxins like LPS.

Activation of the Keap1-Nrf2-HO-1 Signaling Pathway

Concurrently, this compound upregulates the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway. The Nrf2 transcription factor is a master regulator of the antioxidant response, and its activation leads to the expression of cytoprotective genes, including HO-1.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Cells

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response. A vehicle control group (without LPS and compound) and an LPS-only control group are included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine measurements).

-

Endpoint Analysis:

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Measurement: The production of NO can be assessed by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.

-

Western Blotting: Cell lysates are prepared for Western blot analysis to determine the protein expression levels of iNOS, COX-2, and key proteins in the TLR4/NF-κB and Keap1-Nrf2-HO-1 pathways.

-

In Vivo Murine Model of Acute Lung Injury

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.

-

Induction of ALI: Acute lung injury is induced by intratracheal or intranasal administration of LPS (typically 1-5 mg/kg body weight).

-

Treatment: this compound is administered to the mice, often via intraperitoneal injection or oral gavage, at a specified time point before or after LPS challenge. A vehicle control group and an LPS-only control group are maintained.

-

Sample Collection: At a predetermined time point after LPS administration (e.g., 6-24 hours), the mice are euthanized.

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. The fluid is analyzed for total and differential inflammatory cell counts and protein concentration (as an indicator of lung permeability).

-

Lung Histopathology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of lung injury, including edema, inflammatory cell infiltration, and alveolar damage.

-

Cytokine Analysis: Lung tissue homogenates are prepared to measure the levels of pro-inflammatory cytokines using ELISA or quantitative real-time PCR (qRT-PCR).

-

Conclusion

This compound (CAS: 2577388-38-4) is a promising pyrimidine derivative with significant anti-inflammatory and antioxidant properties. Its dual mechanism of action, involving the inhibition of the TLR4/NF-κB pathway and activation of the Nrf2/HO-1 pathway, makes it an attractive candidate for further investigation in the treatment of inflammatory conditions, particularly those with an oxidative stress component like acute lung injury. The data presented in this guide underscore its potential and provide a foundation for future preclinical and clinical development.

Technical Guide: Inhibition of the NF-κB Pathway by Anti-inflammatory Agent "Compound 51"

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism by which the novel anti-inflammatory agent, designated as "Compound 51," inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the quantitative efficacy of this compound, outlines the experimental protocols for its evaluation, and visualizes the molecular pathways and experimental workflows.

Core Mechanism of Action

Compound 51 has been identified as a potent small molecule inhibitor of the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic inflammatory diseases.[1][2][3][4][5] Compound 51 exerts its anti-inflammatory effects by suppressing the activation of the canonical NF-κB pathway.[1] Specifically, it inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[1]

Quantitative Data Summary

The inhibitory effects of Compound 51 on the NF-κB pathway and downstream inflammatory markers have been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Compound 51

| Parameter | Assay System | IC50 Value |

| NF-κB Activity Inhibition | Dual-luciferase reporter assay in HEK293T cells | 172.2 ± 11.4 nM |

| Nitric Oxide (NO) Release Inhibition | LPS-stimulated RAW264.7 macrophages | 3.1 ± 1.1 µM |

Data sourced from a study on the discovery of an effective anti-inflammatory agent for inhibiting NF-κB activation.[1]

Table 2: Effect of Compound 51 on Pro-inflammatory Gene and Protein Expression in LPS-stimulated RAW264.7 Cells

| Target | Effect |

| iNOS Expression | Significantly decreased in a dose-dependent manner |

| COX-2 Expression | Significantly decreased in a dose-dependent manner |

| TNF-α Release | Significantly decreased in a dose-dependent manner |

| IL-6 Release | Significantly decreased in a dose-dependent manner |

Compound 51 was shown to suppress the expression of these key inflammatory mediators.[1]

Table 3: In Vivo Anti-inflammatory Effects of Compound 51 in LPS-induced Mice Model

| Parameter | Observation |

| Gastric Distention | Significantly alleviated |

| Splenomegaly | Significantly alleviated |

| Oxidative Stress Levels | Reduced |

| Serum IL-6 Levels | Inhibited |

| Serum TNF-α Levels | Inhibited |

These findings demonstrate the in vivo efficacy of Compound 51 in a model of systemic inflammation.[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory point of action for Compound 51.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Reagents

-

Cell Lines: RAW264.7 (murine macrophages) and HEK293T (human embryonic kidney) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: Lipopolysaccharide (LPS) was used to induce an inflammatory response. Compound 51 was dissolved in dimethyl sulfoxide (B87167) (DMSO).

Nitric Oxide (NO) Release Assay

This assay measures the production of NO, a pro-inflammatory mediator, in response to LPS stimulation.

-

Cell Seeding: RAW264.7 cells were seeded in 96-well plates.

-

Treatment: Cells were pre-treated with various concentrations of Compound 51 for 1 hour.

-

Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 24 hours.

-

Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

-

Analysis: The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC50 value was determined from the dose-response curve.

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: HEK293T cells were co-transfected with a reporter plasmid containing NF-κB response elements driving firefly luciferase expression and a Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, cells were pre-treated with different concentrations of Compound 51 for 1 hour.

-

Stimulation: Cells were stimulated with an appropriate NF-κB activator (e.g., TNF-α) for 6 hours.

-

Lysis and Measurement: Cell lysates were collected, and the activities of both firefly and Renilla luciferases were measured using a luminometer and a dual-luciferase assay kit.

-

Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition was calculated, and the IC50 value was determined.

Western Blot Analysis

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Cell Treatment and Lysis: RAW264.7 cells were treated with Compound 51 and/or LPS. Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total p65, phospho-p65, total IκBα, phospho-IκBα, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities were quantified using densitometry software.

In Vivo Anti-inflammatory Activity Assay

This assay evaluates the efficacy of Compound 51 in a living organism.

-

Animal Model: A mouse model of LPS-induced systemic inflammation was used.

-

Treatment: Mice were administered Compound 51 (or vehicle control) prior to the LPS challenge.

-

LPS Challenge: Mice were injected with a sublethal dose of LPS to induce an inflammatory response.

-